molecular formula C15H17F3N6O2 B12229724 4,6-Dimethoxy-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine

4,6-Dimethoxy-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12229724
M. Wt: 370.33 g/mol
InChI Key: BHGJEPLIDCRQMT-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine is a synthetic compound characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a piperazine ring linked to a trifluoromethyl-substituted pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine typically involves multiple steps. One common method starts with the preparation of 4,6-dimethoxypyrimidine, which is then reacted with a piperazine derivative. The trifluoromethyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like methanol or toluene and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,6-Dimethoxy-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethoxy-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine stands out due to its combination of methoxy and trifluoromethyl groups, which confer unique chemical properties and biological activities. Its ability to inhibit specific molecular pathways makes it a valuable compound for research in neuroprotection and anti-inflammatory therapies.

Properties

Molecular Formula

C15H17F3N6O2

Molecular Weight

370.33 g/mol

IUPAC Name

4,6-dimethoxy-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C15H17F3N6O2/c1-25-11-9-12(26-2)22-14(21-11)24-7-5-23(6-8-24)13-19-4-3-10(20-13)15(16,17)18/h3-4,9H,5-8H2,1-2H3

InChI Key

BHGJEPLIDCRQMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)OC

Origin of Product

United States

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